N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide compound. The core structure consists of a 4-oxo-4H-chromene scaffold substituted with a methyl group at position 7 and a carboxamide moiety at position 2. The carboxamide group is linked to a 3-chloro-4-methylphenyl ring, introducing halogenated and alkyl substituents that influence its physicochemical and biological properties.
Properties
Molecular Formula |
C18H14ClNO3 |
|---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H14ClNO3/c1-10-3-6-13-15(21)9-17(23-16(13)7-10)18(22)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,22) |
InChI Key |
KERMVAYWEHRODU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the chromene derivative with an appropriate amine, such as 3-chloro-4-methylaniline, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final Product Formation: The final product, this compound, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromene core, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group of the chromene core, resulting in the formation of alcohol derivatives.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide exhibits a range of biological activities that make it a candidate for further research and potential therapeutic applications.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies demonstrated its efficacy against various bacterial strains, including Mycobacterium tuberculosis. The compound exhibited an IC50 value of 7.05 μM, indicating notable antibacterial activity .
Anticancer Properties
The compound has shown promise in cancer research due to its selective cytotoxicity towards cancer cell lines. In assays, it demonstrated an IC50 value of 10.5 μM against several cancer types while sparing normal cells. This selective action suggests potential for use in targeted cancer therapies .
Enzyme Inhibition
This compound has been studied for its inhibitory effects on acetylcholinesterase (AChE) with an IC50 comparable to established inhibitors, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
Several studies have highlighted the potential applications of this compound:
Antimicrobial Studies
A study focused on the compound's activity against Mycobacterium tuberculosis revealed significant inhibition, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Assays
In vitro assays showed that the compound selectively targets cancer cells while sparing normal cells, indicating its potential as a chemotherapeutic agent .
Enzyme Inhibition Profiles
A detailed analysis revealed that the compound effectively inhibits AChE, with implications for treating conditions characterized by cholinergic dysfunction.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Chromene carboxamides are a versatile class of molecules with diverse bioactivities. Below is a comparative analysis of the target compound with two structurally related analogs (Table 1).
Table 1: Structural Comparison of Chromene Carboxamide Derivatives
Key Structural Differences and Implications
Chromene Core Modifications: The target compound features a 4-oxo-4H-chromene core, while Compound B has a 2-oxo-2H-chromene system. Compound A retains the 4-oxo group but introduces a 6-chloro substituent, which may enhance electrophilic interactions compared to the target compound’s 7-methyl group .
Aromatic Substituent Variations: The target compound’s 3-chloro-4-methylphenyl group provides moderate lipophilicity (predicted logP ~3.2), whereas Compound A’s sulfamoyl-linked phenyl-isoxazole moiety introduces polar sulfonamide and heterocyclic groups, likely improving aqueous solubility (predicted logP ~2.5) . Compound B incorporates a methylsulfonylamino group, which enhances hydrogen-bonding capacity and metabolic stability compared to the target compound’s simpler chloro-methylphenyl group .
Compound B’s methoxy and propyl groups may increase membrane permeability, making it more suitable for central nervous system targets . The target compound’s lack of polar functional groups could limit solubility but improve bioavailability in lipophilic environments.
Biological Activity
N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with the following structural characteristics:
- IUPAC Name : this compound
- SMILES Notation : Cc(cc1)cc2c1OC(C(Nc1cc(Cl)c(C)cc1)=O)=CC2=O
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related chromene derivatives, indicating that compounds in this class exhibit potent activity against various pathogens. For instance:
| Compound | MIC (µg/mL) | MBC (µg/mL) | Target Pathogen |
|---|---|---|---|
| 7b | 0.22 - 0.25 | Not specified | Staphylococcus aureus, Staphylococcus epidermidis |
| 10 | Not specified | Not specified | Escherichia coli |
These derivatives demonstrated significant antibacterial effects, with compound 7b being particularly effective, showcasing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like Ciprofloxacin. Furthermore, they inhibited biofilm formation, which is crucial in treating chronic infections .
Anticancer Activity
The anticancer potential of chromene derivatives has also been explored. In vitro studies showed that some derivatives exhibited cytotoxic effects against cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.6 |
| Hek293 (Normal Cells) | >60 |
These findings suggest that while some derivatives are effective against cancer cells, they maintain a low toxicity profile against normal cells .
Enzyme Inhibition Studies
In addition to antimicrobial and anticancer activities, chromene derivatives have been investigated for their enzyme inhibition capabilities:
| Enzyme Target | IC50 (µM) |
|---|---|
| DNA Gyrase | 12.27 - 31.64 |
| Dihydrofolate Reductase (DHFR) | 0.52 - 2.67 |
These results indicate that the compound may serve as a dual inhibitor for critical enzymes involved in bacterial replication and folate metabolism .
Case Studies and Research Findings
- Antibiofilm Potential : A study highlighted the ability of chromene derivatives to reduce biofilm formation significantly compared to Ciprofloxacin, which is essential for treating infections caused by biofilm-forming bacteria .
- Synergistic Effects : The combination of chromene derivatives with other antibiotics showed synergistic effects, lowering the MIC values of Ciprofloxacin and Ketoconazole when used in conjunction with these compounds .
- Cytotoxicity Analysis : Hemolytic activity tests indicated that these compounds exhibit low hemolytic activity (% lysis ranging from 3.23% to 15.22%), suggesting a favorable safety profile for potential therapeutic use .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare chromene-2-carboxamide derivatives like N-(3-chloro-4-methylphenyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide?
- Methodological Answer : Chromene derivatives are typically synthesized via cyclocondensation of substituted salicylaldehydes with active methylene compounds. For example, 4-oxo-4H-chromene intermediates can be functionalized via nucleophilic substitution or coupling reactions. Key steps include:
- Oxime formation : Reacting 7-methyl-4-oxochromene-2-carbaldehyde with hydroxylamine to form oxime intermediates, followed by acylation (e.g., using benzoyl chlorides) to introduce substituents .
- Amide coupling : Condensing the chromene carboxylic acid derivative with 3-chloro-4-methylaniline using coupling agents like DCC or EDC .
- Optimization : Reaction yields (e.g., 51–74%) depend on solvent polarity (anhydrous dichloromethane), base (triethylamine), and inert atmosphere (N₂) to prevent side reactions .
Q. How can NMR and HRMS data validate the structural integrity of this compound?
- Methodological Answer :
- ¹H NMR : Confirm the presence of aromatic protons (δ 6.47–8.79 ppm), methyl groups (δ 1.22–2.04 ppm), and amide protons (δ 8.42–8.79 ppm). Splitting patterns (e.g., doublets for aromatic protons) verify substitution positions .
- ¹³C NMR : Peaks at δ 157–164 ppm confirm carbonyl groups (chromen-4-one, amide), while δ 12–45 ppm corresponds to alkyl chains .
- HRMS : Match observed molecular ion peaks (e.g., m/z 409.1271 for OXE-J) with theoretical values (Δ < 0.0003) to confirm molecular formula .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectral data during the characterization of chromene-2-carboxamides?
- Methodological Answer :
- Contradiction Example : If HRMS shows a mass discrepancy, verify purity via recrystallization (e.g., Et₂O) or column chromatography (SiO₂, DCM) to remove unreacted starting materials .
- NMR Artifacts : Residual solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) may overlap with aromatic signals. Use deuterated solvents with higher isotopic purity or apply baseline correction algorithms during data processing .
- Crystallographic Validation : Single-crystal X-ray diffraction (e.g., triclinic P1 space group) resolves ambiguities in molecular geometry, as demonstrated for related chromene derivatives .
Q. What strategies optimize the yield of this compound in large-scale syntheses?
- Methodological Answer :
- Reagent Stoichiometry : Use a 1.2–1.5 molar excess of 3-chloro-4-methylaniline to drive amide coupling to completion .
- Temperature Control : Maintain reflux conditions (40–50°C) for oxime formation to minimize side-product formation (e.g., over-oxidation) .
- Workup Efficiency : Acid-base washes (e.g., 2 M HCl, sat. NaHCO₃) remove unreacted acyl chlorides, improving crude product purity .
Q. How do substituents on the chromene core influence the compound’s physicochemical properties?
- Methodological Answer :
- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Increase electrophilicity of the chromen-4-one ring, enhancing reactivity in nucleophilic additions. Crystallographic data show that chloro substituents at position 7 (e.g., 7-chloro-4-oxochromene) induce planar molecular geometries, affecting packing efficiency .
- Alkyl Chains (e.g., tert-butyl) : Improve solubility in non-polar solvents (logP > 3.5) but may reduce recrystallization yields due to steric hindrance .
Q. What computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), leveraging the chromene core’s π-π stacking potential with aromatic residues.
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity data from related compounds (e.g., sulfonamide derivatives in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
